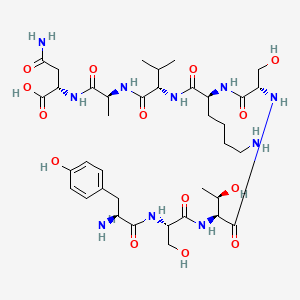
L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine is a peptide composed of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling reaction: where the activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection steps: to remove protecting groups from the amino acids, allowing for further coupling reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: This can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2) for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reactions: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of cellular events, leading to the desired biological response. The molecular targets and pathways involved vary based on the peptide’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl .
- Glycine, L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl .
Uniqueness
L-Tyrosyl-L-seryl-L-threonyl-L-seryl-L-lysyl-L-valyl-L-alanyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of tyrosine, serine, threonine, lysine, valine, alanine, and asparagine in a specific order allows for unique interactions and biological activities compared to other peptides.
Properties
CAS No. |
918405-54-6 |
|---|---|
Molecular Formula |
C37H60N10O14 |
Molecular Weight |
868.9 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H60N10O14/c1-17(2)28(35(58)41-18(3)30(53)43-24(37(60)61)14-27(40)52)46-32(55)23(7-5-6-12-38)42-33(56)25(15-48)45-36(59)29(19(4)50)47-34(57)26(16-49)44-31(54)22(39)13-20-8-10-21(51)11-9-20/h8-11,17-19,22-26,28-29,48-51H,5-7,12-16,38-39H2,1-4H3,(H2,40,52)(H,41,58)(H,42,56)(H,43,53)(H,44,54)(H,45,59)(H,46,55)(H,47,57)(H,60,61)/t18-,19+,22-,23-,24-,25-,26-,28-,29-/m0/s1 |
InChI Key |
LFSZODAPCLZLCC-YEEHSVBKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-](/img/structure/B12631065.png)
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)
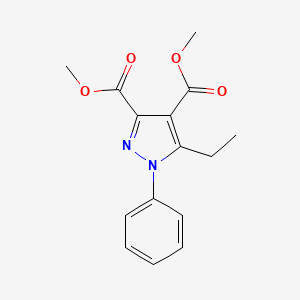
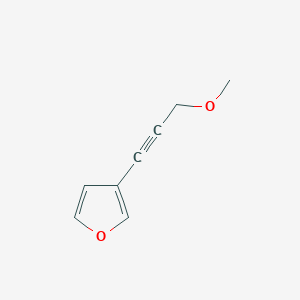
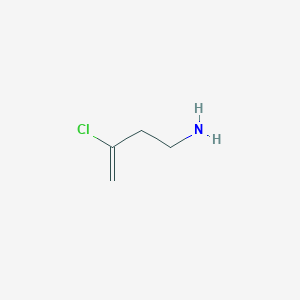
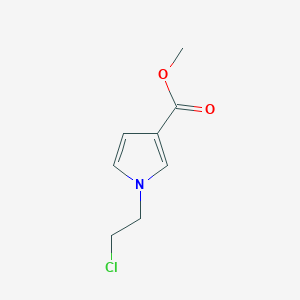
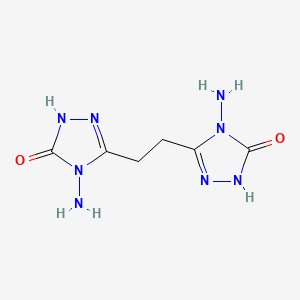
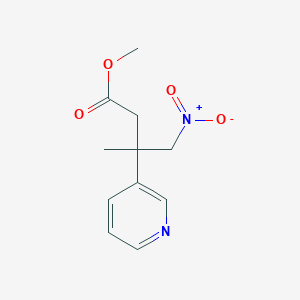
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12631121.png)
![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)
![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)

